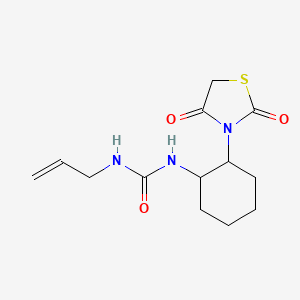

1-Allyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea

Description

1-Allyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea is a urea derivative featuring a thiazolidinone ring fused to a cyclohexyl group and an allyl substituent.

Properties

IUPAC Name |

1-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-2-7-14-12(18)15-9-5-3-4-6-10(9)16-11(17)8-20-13(16)19/h2,9-10H,1,3-8H2,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWQJTRCVCYJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1CCCCC1N2C(=O)CSC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea typically involves the reaction of thiazolidine-2,4-dione derivatives with appropriate cyclohexyl and allyl groups.

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1-Allyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea involves its interaction with specific molecular targets. The thiazolidine-2,4-dione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to glucose and lipid metabolism . Additionally, the compound may inhibit the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with similar derivatives:

*Molecular formulas and weights for the target compound are hypothetical due to absent data in evidence.

†Calculated based on structural analysis.

Key Observations:

- Thiazolidinone vs. Benzothiazole/Oxadiazole: The thiazolidinone ring in the target compound provides distinct electronic and hydrogen-bonding properties compared to benzothiazole () or oxadiazole (). This may influence target selectivity and metabolic pathways.

- Substituent Effects : The allyl group in the target compound contrasts with lipophilic trifluoromethyl groups () and polar methoxyphenyl groups (), suggesting divergent solubility and absorption profiles.

- Cyclohexyl Modifications: The cyclohexyl group in the target compound is substituted with a thiazolidinone, whereas analogs in and feature dimethylamino or oxadiazole substituents, altering conformational flexibility and steric interactions .

Biological Activity

1-Allyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antibacterial, antifungal, antioxidant, and anticancer activities.

Chemical Structure and Properties

The compound features a thiazolidinone core with an allyl group and a cyclohexyl moiety. The presence of the dioxothiazolidin structure is significant for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains, including resistant strains like MRSA and VRE. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 2.95 to 7.14 µg/mL, indicating strong antibacterial potential .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound | Target Strain | MIC (µg/mL) | BIC (µg/mL) |

|---|---|---|---|

| 3a | MRSA | 3.62 | 8.23 |

| 3b | VRE | 4.63 | 7.56 |

| 1-Allyl... | K. pneumoniae | - | 6.25 |

| 1-Allyl... | E. coli | - | 6.62 |

Antifungal Activity

Thiazolidinone derivatives have also been evaluated for antifungal activity, particularly against Candida species. The biofilm inhibitory concentrations (BICs) for certain derivatives suggest promising antifungal efficacy, which is crucial given the increasing resistance to conventional antifungal agents .

Antioxidant Activity

The antioxidant potential of thiazolidinones has been assessed through various assays such as the TBARS assay, which measures lipid peroxidation. Compounds with structural modifications similar to those in this compound have shown significant inhibition of lipid peroxidation with EC50 values ranging from 0.565 to 0.708 mM . This suggests that the compound may contribute to reducing oxidative stress in biological systems.

Table 2: Antioxidant Activity of Thiazolidinone Derivatives

| Compound | EC50 (mM) |

|---|---|

| 3i | 0.565 |

| 3r | 0.708 |

Anticancer Activity

The anticancer properties of thiazolidinone derivatives are being actively researched. In vitro studies have indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The National Cancer Institute's protocols were utilized to evaluate these effects, showing promising results in inhibiting tumor cell proliferation .

Case Study: Anticancer Activity Evaluation

A recent study synthesized several thiazolidinone derivatives and evaluated their anticancer activity against multiple cancer cell lines using MTT assays. The results highlighted that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Allyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via coupling reactions between allyl isocyanate and a cyclohexylamine derivative bearing the 2,4-dioxothiazolidine moiety. Refluxing in anhydrous toluene or dichloromethane (DCM) with a base like triethylamine (TEA) is common. For example, similar urea derivatives were prepared by reacting azides or pyrazolooxazinones with amines under reflux (70–90°C, 1–2 hours), followed by crystallization from ethanol-acetic acid mixtures . Solvent choice impacts purity: polar solvents (e.g., EtOH) favor crystallization, while DCM improves reaction homogeneity. Yield optimization (40–60%) requires strict control of stoichiometry and moisture exclusion .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Workflow :

- 1H/13C NMR : Key signals include the allyl group’s vinyl protons (δ 5.1–5.8 ppm, multiplet) and the urea NH protons (δ 8.3–9.1 ppm, broad). The cyclohexyl group shows characteristic axial/equatorial proton splitting (δ 1.2–2.5 ppm) .

- HRMS : Exact mass matches the molecular formula (e.g., C13H18N4O3S requires [M+H]+ at 311.1082). ESI-HRMS with <2 ppm error confirms purity .

- IR : Urea carbonyl stretches appear at 1640–1680 cm⁻¹, while the thiazolidinedione moiety shows dual C=O peaks at 1720–1750 cm⁻¹ .

Q. What are the primary research applications of this compound in pharmaceutical chemistry?

- Applications :

- Anticancer Agents : Urea derivatives are tested for kinase inhibition (e.g., VEGFR-2) via molecular docking and cytotoxicity assays (MTT on HeLa or MCF-7 cells) .

- Antioxidant Studies : Radical scavenging activity (DPPH/ABTS assays) correlates with electron-donating substituents on the cyclohexyl ring .

- Antitubercular Activity : MIC values against Mycobacterium tuberculosis are evaluated using microplate Alamar Blue assays .

Advanced Research Questions

Q. How can synthetic challenges like low yields of the dioxothiazolidine moiety be addressed?

- Optimization Strategies :

- Catalyst Screening : Phosphorus-based coupling agents (e.g., PPh3/DIAD) enhance nucleophilic substitution efficiency at the thiazolidine ring .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving regioselectivity .

- Protection/Deprotection : Temporary protection of the urea NH with Boc groups prevents side reactions during thiazolidine formation .

Q. How do spectral data contradictions (e.g., unexpected NH signals) arise, and how are they resolved?

- Troubleshooting :

- Tautomerism : The thiazolidinedione ring may exhibit keto-enol tautomerism, causing split NMR signals. Variable-temperature NMR (25–60°C) stabilizes the dominant tautomer .

- Impurity Profiling : LC-MS/MS identifies byproducts like hydrolyzed thiazolidine (m/z 215.05) or dimerized urea (m/z 599.20) .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict NMR shifts, resolving ambiguities in proton assignments .

Q. What in silico approaches predict the compound’s bioavailability and target binding?

- Computational Methods :

- ADMET Prediction : Tools like SwissADME assess LogP (∼2.5), BBB permeability (low), and CYP450 inhibition risks .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model binding stability to targets like HSP90, with RMSD <2 Å over 100 ns trajectories .

- Docking Studies : AutoDock Vina screens pose clusters with ∆G < −8 kcal/mol, prioritizing thiazolidine interactions with catalytic lysine residues .

Q. How can regioselectivity issues in functionalizing the cyclohexyl ring be mitigated?

- Stereochemical Control :

- Chiral Auxiliaries : Use of (R)-BINOL-P ligands directs axial substitution on the cyclohexyl group (dr > 4:1) .

- Solvent Effects : Non-polar solvents (toluene) favor equatorial attack, while DMF stabilizes axial transition states .

- Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) confirms regiochemistry, with CCDC deposition (e.g., CCDC 2050121) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.